1-Hydroxyanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in oxygenated solvents

Slightly soluble in liquid NH3

In water, 8.5 mg/L @ 25 °C

Synonyms

Canonical SMILES

Carcinogenicity and Genotoxicity

1-HA has been linked to carcinogenicity, meaning it might have cancer-causing properties. Studies in rats have shown that dietary exposure to 1-HA can induce tumors in the colon, cecum, and liver []. Additionally, research suggests that 1-HA can induce unscheduled DNA synthesis in rat hepatocytes, indicating potential for genotoxicity, which can lead to genetic damage [].

It's important to note that the International Agency for Research on Cancer (IARC) classifies 1-HA as "possibly carcinogenic to humans" (Group 2B) []. This classification signifies that there is limited evidence for carcinogenicity in humans but sufficient evidence in experimental animals [].

Anticancer Potential

Despite the concerns surrounding its safety, some research explores 1-HA's potential for developing new anticancer drugs. Studies have investigated its cytotoxic effects, meaning its ability to kill or damage cancer cells []. These studies suggest that 1-HA may interact with DNA, hindering its replication and potentially slowing cancer cell growth []. However, it's crucial to emphasize that these are preliminary findings, and further research is needed to determine the safety and efficacy of 1-HA in potential cancer treatments [].

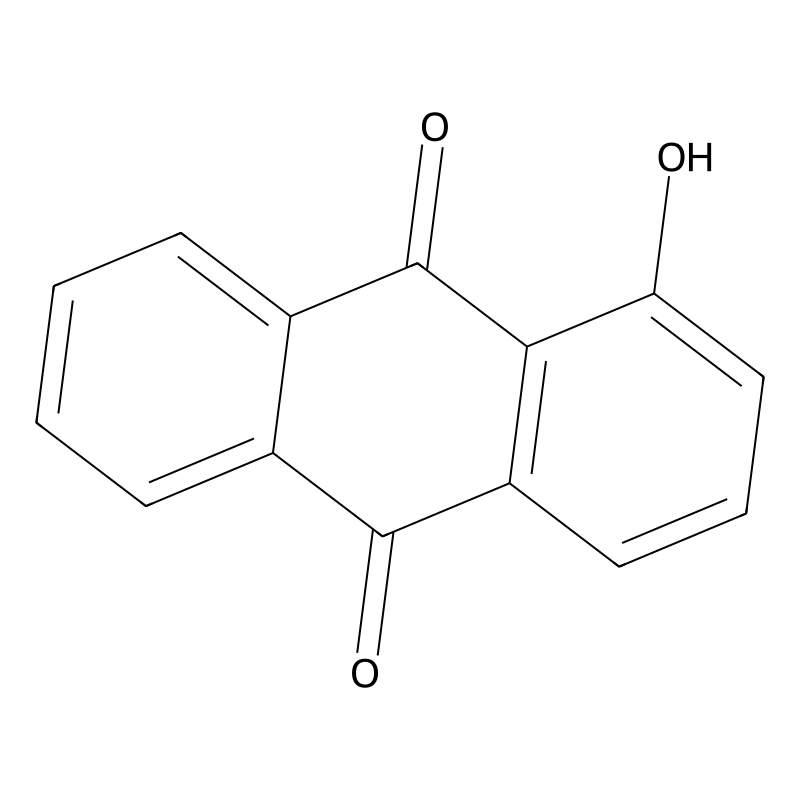

1-Hydroxyanthraquinone is an organic compound with the molecular formula . It is a derivative of anthraquinone, characterized by a hydroxyl group at the 1-position of the anthraquinone structure. This compound appears as a reddish-brown crystalline solid and is notable for its role in various chemical and biological processes. Hydroxyanthraquinones, including 1-hydroxyanthraquinone, are recognized for their weakly polar donor-acceptor chromogenic properties, where the hydroxyl group acts as a donor and the anthraquinone ring serves as an acceptor .

- Hydrolysis: The compound can be synthesized from 1-nitroanthraquinone through hydrolysis in the presence of sodium formate in dimethylformamide. This reaction occurs at elevated temperatures (around 130 °C) and typically yields over 90% of the desired hydroxy compound after several hours .

- Amination: The hydrogen at the peri-position of 1-hydroxyanthraquinone is reactive, allowing for amination reactions that can modify its structure and enhance its biological activity .

- Cross-Coupling Reactions: Utilizing techniques such as Suzuki-Miyaura cross-coupling, various aryl-substituted derivatives of 1-hydroxyanthraquinone can be synthesized, enhancing its potential applications in medicinal chemistry .

The synthesis of 1-hydroxyanthraquinone can be accomplished through several methods:

- Hydrolysis of Nitro Derivatives: As previously mentioned, one effective method involves hydrolyzing 1-nitroanthraquinone using sodium formate in dimethylformamide at high temperatures. This method has been reported to yield high purity levels of 1-hydroxyanthraquinone .

- Aryl Substitution: Another approach involves the Suzuki-Miyaura cross-coupling reaction where arylboronic acids are coupled with halogenated derivatives of anthraquinones to produce various substituted forms of 1-hydroxyanthraquinone .

1-Hydroxyanthraquinone finds applications across multiple fields:

- Dyes: It is used in dye manufacturing due to its chromogenic properties.

- Pharmaceuticals: Its anticancer properties make it a candidate for drug development aimed at treating various cancers.

- Research: It serves as a model compound in studies investigating the mechanisms of action of anthraquinones and their derivatives.

Research on the interaction of 1-hydroxyanthraquinone with biological molecules has revealed its ability to bind DNA, which may explain its biological effects. Studies suggest that this binding can lead to significant cellular responses such as DNA repair activation and apoptosis induction in cancer cells . Furthermore, its interactions with other cellular components highlight its potential as a therapeutic agent.

Several compounds share structural similarities with 1-hydroxyanthraquinone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Hydroxyanthraquinone | Hydroxyl group at position 2 | Exhibits different biological activities than 1-hydroxy derivative. |

| 1,2-Dihydroxyanthraquinone | Two hydroxyl groups | Known as alizarin; used as a dye with distinct properties. |

| 1,4-Dihydroxyanthraquinone | Hydroxyl groups at positions 1 and 4 | Used in dye applications; exhibits different reactivity patterns. |

| Anthracene-9,10-dione | Ketones instead of hydroxyl | Lacks hydroxyl groups; used primarily in organic synthesis. |

The uniqueness of 1-hydroxyanthraquinone lies in its specific positioning of the hydroxyl group which influences both its chemical reactivity and biological activity compared to these similar compounds.

Physical Description

Color/Form

Red-orange needles from ethyl alcohol

Orange-red to fine yellow crystals in ethanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 3.52

Decomposition

Melting Point

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

2.09X10-7 mm Hg @ 25 °C

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Methods of Manufacturing

1-Hydroxyanthraquinone has been synthesized by diazotization of 1-aminoanthraquinone and heating the diazonium salt with concentrated sulfuric acid. After dilution with water, the precipitated crude product was diluted with acetone and purified by preparative thin-layer chromatography (TLC) in toluene:ethyl formate:formic acid (75:24:1).

1-Hydroxyanthraquinone has also been prepared in 96.4% yield by reacting 1-nitroanthraquinone with sodium formate in dimethylformamide at 130 C for 17 hours.

General Manufacturing Information

1-Hydroxyanthraquinone has been isolated from the roots of Rubia cordifolia, Morinda officinalis and Damnacanthus indicus, from the heartwood of Tabebuia avellanedae and the herb Cassia occidentalis.

Analytic Laboratory Methods

A method using reversed-phase high-performance liquid chromatography (HPLC) has been described that allows the separation of 13 naturally occurring naphthoquinones and anthraquinones, including 1-hydroxyanthraquinone. The separation was achieved under isocratic and gradient conditions.

Clinical Laboratory Methods

Storage Conditions

Interactions

Dates

Development and validation of a liquid chromatographic method with diode array detection for the determination of anthraquinones, flavonoids and other natural dyes in aged silk

Athina Vasileiadou, Ioannis Karapanagiotis, Anastasia ZotouPMID: 34171771 DOI: 10.1016/j.chroma.2021.462312

Abstract

A HPLC method coupled with diode array detector was developed and validated for the quantitation of alizarin, apigenin, carminic acid, curcumin, ellagic acid, emodin, fisetin, kaempferide, kaempferol, kermesic acid, morin, purpurin, quercetin and sulfuretin which are components of several natural dyes. 1- Hydroxyanthraquinone was selected as internal standard. The compounds were separated under gradient elution on a RP-column (Altima C18, 250 mm x 3.0 mm i.d., 5 μm) with a mobile phase consisting of solvent A: HO + 0.1% (v/v) trifluoroacetic acid and solvent B: acetonitrile + 0.1% (v/v) trifluoroacetic acid. The method was validated in terms of linearity, limits of detection and quantitation, accuracy, precision, ruggedness and robustness and applied to the analysis of silk dyed with buckthorn (Rhamnus trees), cochineal (Dactylopius coccus Costa), madder (Rubia tinctorum L.), turmeric (Curcuma longa L.) and young fustic (Cotinus coggygria Scop). Furthermore, dyed silk samples were subjected to artificially accelerated ageing conditions induced by UV radiation. The effect of the latter on the quantities of the aforementioned compounds was monitored, except for apigenin, kermesic acid and morin.

Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction

Dorota WianowskaPMID: 24652155 DOI: 10.1007/s00216-014-7744-5

Abstract

Hydroxyanthraquinones represent a group of pharmacologically active compounds characteristic for plants of the Rumex and Rheum genera. These compounds in the human intestine act as laxative compounds. As they cause the greatest side effects and are often abused by the public, their accurate analysis in plants and plant-derived laxatives is much needed. To isolate compounds from plants, pressurized liquid extraction (PLE) is frequently applied. The technique has been regarded, so far, as very effective, even in isolation of sensitive compounds for which exposure time in high temperature has a negative impact. This work demonstrates some interesting and surprising results accompanying PLE of hydroxyanthraquinones from the Rumex crispus L. root using methanol/water mixtures as extractant. The presented results demonstrate that glycoside forms of hydroxyanthraquinones (emodin-8-O-β-D-glucopyranoside, chrysophanol-8-O-β-D-glucopyranoside, and physcion-8-O-β-D-glucopyranoside) are hydrolytically unstable even in the short-lasting PLE. The increase of water concentration in the extractant leads to the increase of the transformation degree of the glycoside forms to the corresponding aglycones (emodin, chrysophanol, and physcion), increasing the concentration of the latter. The rise in the PLE temperature accelerates the hydrolytical degradation of the glycoside forms. The extension of the extraction time also intensifies this process. The presented results show that extraction of glycosides using extractants containing water can lead to false conclusions about the chemical composition of plants.1-Hydroxyanthraquinone exhibited antibacterial activity by regulating glutamine synthetase of Staphylococcus xylosus as a virulence factor

Jinpeng Wang, Qianwei Qu, Xin Liu, Wenqiang Cui, Fei Yu, Xingru Chen, Xiaoxu Xing, Yonghui Zhou, Yanbei Yang, God'spower Bello-Onaghise, Xueying Chen, Xiubo Li, Yanhua LiPMID: 31918211 DOI: 10.1016/j.biopha.2019.109779

Abstract

Staphylococcus xylosus (S. xylosus) is one of the emerging pathogens causing bovine mastitis with high rate of isolation in most of the reported clinical and field cases. To verify the role of glutamine synthetase (GS) in the pathogenesis of S. xylosus, we evaluated the virulence level of the wild-type strain and its glnA mutant strain in biofilm assays in vitro and murine infection model in vivo. From the results, it was observed that the glnA mutant strain was attenuated and could reduce tissue damage. 1-Hydroxyanthraquinone (1-HAQ) is a kind of anthraquinones, it exhibited a significant inhibitory effect on the growth of S. xylosus and biofilm formation in vitro and provided anti-inflammatory effects in vivo. In addition, the rate at which it inhibits the biofilm, inflammatory factors, and CFU of wild-type strains were significantly higher than that of the mutant strains, indicating that 1-hAQ might have pharmacological effects against S. xylosus through the regulation of GS protein. The effect of 1-hAQ on GS was further confirmed by the down-regulation of glnA expression, reduced GS activity, Gln content and the results of molecular docking. Taken together, these findings suggest that 1-hAQ facilitated a significant attenuation of S. xylosus pathogenicity by regulating the GS protein: a vital virulence factor. Therefore, it can be inferred that 1-hAQ may serve as a potential source of organic compound for the development of novel alternative drugs in mitigating the menace of bovine mastitis.A new anthraquinone from Morinda citrifolia roots

G C L Ee, Y P Wen, M A Sukari, R Go, H L LeePMID: 19735047 DOI: 10.1080/14786410902753138

Abstract

An investigation of Morinda citrifolia roots afforded a new anthraquinone, 2-ethoxy-1-hydroxyanthraquinone (1), along with five other known anthraquinones: 1-hydroxy-2-methylanthraquinone (2), damnacanthal (3), nordamnacanthal (4), 2-formyl-1-hydroxyanthraquinone (5) and morindone-6-methyl-ether (6). This is the first report on the isolation of morindone-6-methyl-ether (6) from this plant. The structures of these compounds were elucidated based on spectroscopic analyses such as NMR, MS and IR. Biological evaluation of five pure compounds and all the extracts against the larvae of Aedes aegypti indicated 1-hydroxy-2-methylanthraquinone (2) and damnacanthal (3) were the extracts to exhibit promising larvicidal activities.Synthesis of glycoside derivatives of hydroxyanthraquinone with ability to dissolve and inhibit formation of crystals of calcium oxalate. Potential compounds in kidney stone therapy

Anna Frackowiak, Przemysław Skibiński, Wiesław Gaweł, Ewa Zaczyńska, Anna Czarny, Roman GancarzPMID: 20005021 DOI: 10.1016/j.ejmech.2009.11.042

Abstract

Synthesis of glycosyl derivatives of hydroxyanthraquinones (6-10) potentially useful for kidney stone therapy is presented. These compounds were analyzed as inhibitors of calcium oxalate crystals formation as well as substances with the ability of dissolving crystalline calcium oxalate. In addition, the effect of the compounds obtained on real kidney stones was analyzed by ex vivo tests. The tests on L929 and A545 cell lines have shown that the compounds obtained were not cytotoxic.A new medium-term rat colon bioassay applying neoplastic lesions as endpoints for detection of carcinogenesis modifiers-validation with known modifiers

Jun-ichi Onose, Toshio Imai, Mai Hasumura, Young-Man Cho, Masao HirosePMID: 15876482 DOI: 10.1016/j.canlet.2005.02.044

Abstract

We have established a medium-term colorectal carcinogenesis rat model initiated with 1,2-dimethylhydrazine (DMH) followed by dextran sodium sulfate (DSS) treatment, featuring induction of neoplastic lesions within 10 weeks. In the present study, we examined its ability to detect modification of colon lesion development with 10- or 20-week experimental periods. F344 male rats were given three subcutaneous injections of DMH (40 mg/kg b.w.) in a week followed by free access to drinking water containing 1% DSS for a week. One week after this regimen, basal diet alone, basal diet containing 0.04% nimesulide or 2% lactoferrin as known inhibitors, 0.3% deoxycholic acid (DCA) as a promoter or 1.5% 1-hydroxyanthraquinone (1-HA) as a carcinogen were supplied. At week 10, the incidence and multiplicity of combined adenomas and adenocarcinomas were significantly (P < 0.05 or 0.01) decreased by nimesulide and lactoferrin, and values for adenomas were significantly (P < 0.01) increased in the 1-HA group. There was no clear change in the DCA group. At week 20, multiplicity and volume of the tumors were significantly (P < 0.01 or 0.05) decreased by nimesulide, but no effect was now evident with lactoferrin. Multiplicity and volume of tumors were significantly (P < 0.01) increased in 1-HA group and a similar tendency was apparent (P = 0.08) with DCA. It is concluded that this system offers a useful tool for detection of colorectal carcinogenesis modifiers within 10-20 weeks, pending further studies for verification employing other model chemicals.1-Hydroxyanthraquinones Containing Aryl Substituents as Potent and Selective Anticancer Agents

Nafisa S Sirazhetdinova, Victor A Savelyev, Tatyana S Frolova, Dmitry S Baev, Lyubov S Klimenko, Ivan V Chernikov, Olga S Oleshko, Teresa A Sarojan, Andrey G Pokrovskii, Elvira E ShultsPMID: 32486108 DOI: 10.3390/molecules25112547

Abstract

A series of 1,2-, 1,4-disubstituted or 1,2,4-trisubstituted anthraquinone-based compounds was designed, synthesized, characterized and biologically evaluated for anticancer efficacy. 2- or 4-arylated 1-hydroxy-9,10-antraquinones (anthracene-9,10-diones) were prepared by Suzuki-Miyaura cross-coupling reaction of 1-hydroxy-2-bromoanthraquinone, 1-hydroxy-4-iodoanthraquinone or 1-hydroxy-2,4-dibromoanthraquinone with arylboronic acids. The cross-coupling reaction of 2,4-dibromo-9,10-anthraquinone with arylboronic acids provide a convenient approach to 2,4-bis arylated 1-hydroxyanthraquinones with a variety of aryl substituent in the 2 and 4 position. The cytotoxicity of new anthraquinone derivatives was evaluated using the conventional MTT assays. The data revealed that six of the aryl substituted compounds among the entire series,

,

,

,

,

were comparable potent with the commercially available reference drug doxorubicin on the human glioblastoma cells SNB-19, prostate cancer DU-145 or breast cancer cells MDA-MB-231 and were relatively safe towards human telomerase (h-TERT)immortalized lung fibroblasts cells. The results suggested that the in vitro antitumor activity of synthesized 2-aryl, 4-aryl- and 2,4-diaryl substituted 1-hydroxyanthraquinones depends on the nature of the substituent within the cyclic backbone. Docking interaction of 2-, 4-substituted and 2,4-disubstituted 1-hydroxyanthraquinones indicates intercalative mode of binding of compounds with DNA topoisomerase. The interaction with the DNA of 4-aryl-

,

,

and 4-(furan-3-yl)-

1-hydroxyanthraquinones was experimentally confirmed through a change in electroforetic mobility. Further experiments with 1-hydroxy-4-phenyl-anthraquinone

demonstrated that the compound induced cell cycle arrest at sub-G1 phase in DU-145 cells in the concentration 1.1 μM, which is probably achieved by inducing apoptosis. 4-Arylsubstituted 1-hydroxyanthraquinones

and

induced the enhancement of DNA synthesis on SNB19 cell lines.

Contamination is a frequent confounding factor in toxicology studies with anthraquinone and related compounds

Byron E Butterworth, Owen B Mathre, Kenneth E Ballinger, Orn AdalsteinssonPMID: 15513832 DOI: 10.1080/10915810490517072

Abstract

Anthraquinone (AQ) (9,10-anthracenedione) is an important compound in commerce. Many structurally related AQ derivatives are medicinal natural plant products. Examples include 1-hydroxyanthraquinone (1-OH-AQ) and 2-hydroxyanthraquinone (2-OH-AQ), which are also metabolites of AQ. Some commercial AQ is produced by the oxidation of anthracene (AQ-OX). In the recent past, the anthracene used was distilled from coal tar and different lots of derived AQ often contained polycyclic aromatic hydrocarbon contaminants, particularly 9-nitroanthracene (9-NA). Many toxicology studies on AQ used contaminated anthracene-derived AQ-OX, including a National Toxicology Program (NTP) 2-year cancer bioassay that reported a weak to modest increase in tumors in the kidney and bladder of male and female F344/N rats and in the livers of male and female B6C3F1 mice. The AQ-OX used in that bioassay was mutagenic and contained 9-NA and other contaminants. In contrast, purified AQ is not genotoxic. The purpose of this paper is to provide additional information to help iterpret the NTP cancer bioassay. This paper describes a quantitative analytical study of the NTP anthracene-derived AQ-OX test material, and presents the results of mutagenicity studies with the 1-OH-AQ and 2-OH-AQ metabolites and the primary contaminant 9-NA. Purified 1-OH-AQ and 2-OH-AQ exhibited only weak mutagenic activity in selected strains of tester bacteria and required S9. Literature reports of potent mutagenic activity for 1-OH-AQ and 2-OH-AQ in bacteria minus S9 are, once again, very likely the result of the presence of contaminants in the test samples. Weak activity and limited production of the 1-OH-AQ and 2-OH-AQ metabolites are possible reasons that AQ fails to exhibit activity in numerous genotoxicity assays. 9-NA was mutagenic in tester strains TA98 and TA100 minus S9. This pattern of activity is consistent with that seen with the contaminated AQ-OX used in the NTP bioassay. Analysis of all the mutagenicity and analytical data, however, indicates that the mutagenic contamination in the NTP bioassay probably resides with compounds in addition to 9-NA. 9-NA exhibited potent mutagenic activity in the L5178Y mammalian cell mutagenicity assay in the presence of S9. The positive response was primarily associated with an increase in small colony mutants suggesting a predominance of a clastogenic mechanism. Quantitative mutagenicity and carcinogenicity potency estimates indicate that it is plausible that the contaminants alone in the NTP AQ-OX bioassay could have been responsible for all of the observed carcinogenic activity. Although AQ-OX is no longer commercially used in the United States, many of the reported genotoxicity and carcinogenicity results in the literature for AQ and AQ derivative compounds must be viewed with caution.Different mutation status of the beta-catenin gene in carcinogen-induced colon, brain, and oral tumors in rats

M Suzui, S Sugie, H Mori, M Okuno, T Tanaka, H MoriwakiPMID: 11746832 DOI: 10.1002/mc.10014

Abstract

Mutations in the region corresponding to the N-terminal phosphorylation sites (codons 1-51) of the rat beta-catenin gene (Ctnnb1) were investigated in rat colon tumors induced by 1-hydroxyanthraquinone (1-HA) plus methylazoxymethanol (MAM) acetate, by using polymerase chain reaction (PCR)-single-strand conformation polymorphism (SSCP) analysis. The beta-catenin gene was also screened for mutations in rat brain and oral tumors induced by ethyl nitrosourea (ENU) and 4-nitroquinoline 1-oxide (4-NQO), respectively. In colon tumors, beta-catenin gene mutations were found in two of three adenomas (67%) and 26 of 28 adenocarcinomas (93%), with a total incidence of 90% (28 of 31 adenomas plus adenocarcinomas). Eight (29%) were (34)G-->T (second position), eight (29%) were (32)G-->A (first position), five (18%) were (34)G-->A (first position), five (18%) were (41)C-->T (second position), one (4%) was (34)G-->A (second position), and one (4%) was (32)A-->G (second position), mutations, resulting in the substitutions of Gly(34)-->Val, Asp(32)-->Asn, Gly(34)-->Arg, Thr(41)-->Ile, Gly(34)-->Glu, and Asp(32)-->Gly, respectively. The (34)G-->T (second position) mutations found in this study were unique compared to those found in other carcinogen-induced rat colon carcinogenesis models. In contrast, beta-catenin gene mutations were not found in either the brain or oral tumors. These results suggest that mutations in the beta-catenin gene in rat tumors occur in specific tissues or organ sites and in a carcinogen-specific manner. Thus, the mutation spectrum in the beta-catenin gene is organ- and chemical carcinogen-specific.Frequent mutations of the rat beta-catenin gene in colon cancers induced by methylazoxymethanol acetate plus 1-hydroxyanthraquinone

M Suzui, T Ushijima, R H Dashwood, N Yoshimi, T Sugimura, H Mori, M NagaoPMID: 10204808 DOI: 10.1002/(sici)1098-2744(199903)24:3<232::aid-mc10>3.0.co;2-m